2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
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Overview
Description
2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound with a unique structure that includes multiple methyl groups and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction forms a cyclohexene intermediate, which is then cyclized in the presence of phosphoric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar structural framework and are used in the fragrance industry.
2,2,4,4-Tetramethyl-3-pentanone: Known for its use in organic synthesis and as a solvent.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Utilized in various chemical applications.
Uniqueness
2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C18H21NOS3 |
---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
2-methyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-9(2)16(20)19-13-8-11(4)10(3)7-12(13)14-15(18(19,5)6)22-23-17(14)21/h7-9H,1-6H3 |
InChI Key |
ZGFKZILLJQRSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)C |
Origin of Product |
United States |
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